Rel-(1R,5R)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol

Description

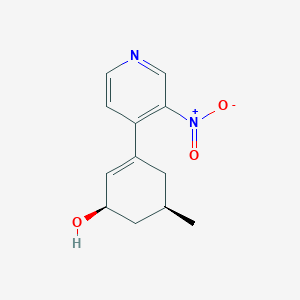

Rel-(1R,5R)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is a cyclohexenol derivative characterized by a hydroxyl group at position 1, a methyl group at position 5, and a 3-nitropyridin-4-yl substituent at position 3. The "rel-" designation indicates the relative stereochemistry of the two chiral centers (1R and 5R), distinguishing it from other diastereomers. The nitro group on the pyridine ring introduces strong electron-withdrawing effects, which may enhance binding affinity in medicinal applications or modulate reactivity in synthetic pathways.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

(1R,5R)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol |

InChI |

InChI=1S/C12H14N2O3/c1-8-4-9(6-10(15)5-8)11-2-3-13-7-12(11)14(16)17/h2-3,6-8,10,15H,4-5H2,1H3/t8-,10-/m1/s1 |

InChI Key |

ZNLXEBMYIFPFSB-PSASIEDQSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O |

Canonical SMILES |

CC1CC(C=C(C1)C2=C(C=NC=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Biological Activity

Rel-(1R,5R)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological evaluations, and therapeutic implications based on diverse sources.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 234.25 g/mol. The compound features a cyclohexene ring substituted with a 3-nitropyridine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| CAS Number | 1187055-96-4 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro assays demonstrated that the compound inhibits the activity of PIM kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and proliferation in cancer cell lines .

The proposed mechanism involves the binding of the compound to the ATP-binding site of PIM kinases, effectively blocking their activity. This results in downstream effects on cell cycle regulation and apoptosis pathways, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Case Study 1: PIM Kinase Inhibition

In a study evaluating various derivatives of pyridine-based compounds, this compound was identified as a potent inhibitor of PIM kinases. The study employed both in vitro and in vivo models to assess its efficacy and pharmacokinetics, revealing promising results that warrant further clinical investigation .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis indicated that modifications to the nitropyridine moiety significantly influence the biological activity of related compounds. Compounds with electron-withdrawing groups at specific positions on the pyridine ring demonstrated enhanced inhibitory effects on PIM kinase activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Rel-(1R,5R)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on protein kinases associated with cancer progression. Specifically, the compound may function as an inhibitor of Pim kinases, which are implicated in various malignancies. The efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in cancer cell lines has been documented in several studies .

Pharmaceutical Formulations

The compound can be incorporated into pharmaceutical formulations aimed at treating diseases associated with Pim kinase activity. The development of such formulations typically involves assessing the pharmacokinetics and bioavailability of the compound to ensure therapeutic effectiveness .

Agricultural Applications

Pesticide Development

Due to its structural characteristics, this compound may serve as a lead compound for developing new pesticides. Its potential to interact with specific biological targets in pests could provide a mechanism for controlling agricultural pests while minimizing environmental impact. The nitropyridine moiety is particularly relevant for enhancing the bioactivity of agrochemicals .

Material Sciences

Polymer Chemistry

The compound's unique structure allows for its application in polymer chemistry, where it can be utilized as a monomer or additive to enhance the properties of polymers. For instance, incorporating this compound into polymer matrices could improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Studies and Research Findings

Comparison with Similar Compounds

(1S,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol ()

Structural Differences :

- Core: Both share a cyclohexenol backbone.

- Substituents : The target compound features a 3-nitropyridin-4-yl group, whereas the analogue has a propenyl group (prop-1-en-2-yl) at position 5 and an additional methyl group at position 2.

Functional Implications :

- Reactivity : The propenyl group may undergo electrophilic addition or oxidation, while the nitro group in the target is prone to reduction (e.g., to an amine).

- Solubility : The nitro-pyridine substituent likely increases aqueous solubility compared to the hydrophobic propenyl group.

- Biological Activity : Propenyl derivatives often exhibit terpene-like bioactivity (e.g., antimicrobial), whereas nitro-pyridine systems are associated with kinase inhibition or nitroreductase targeting .

3-Cyclohexyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one ()

Structural Differences :

- Core: The target has a cyclohexenol ring, while the analogue is based on a thiazolidinone scaffold.

- Substituents : Both compounds feature nitro groups, but the target’s nitro is on a pyridine ring, whereas the analogue’s is on a phenyl group.

Functional Implications :

- Electronic Effects : The meta-nitro group on phenyl (analogue) vs. para-nitro on pyridine (target) alters electron distribution. Pyridine’s inherent electron deficiency may enhance electrophilic substitution resistance.

- Biological Activity: Thiazolidinones are known for antimicrobial and antidiabetic properties, while nitro-pyridine systems may target oxidative stress pathways .

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol ()

Structural Differences :

- Core: The analogue uses a cyclopentenol ring, smaller than the target’s cyclohexenol.

- Substituents : A tetrazole-thioether and hydroxypropylamine replace the nitro-pyridine group.

Functional Implications :

- Solubility : The tetrazole and hydroxypropylamine groups enhance hydrophilicity compared to the target’s nitro-pyridine.

- Applications : Tetrazole-containing compounds are common in peptidomimetics, suggesting divergent therapeutic applications compared to the target .

Data Tables

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| Rel-(1R,5R)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol | Cyclohexenol | 5-methyl, 3-(3-nitropyridin-4-yl) | Nitro, pyridine, hydroxyl |

| (1S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol | Cyclohexenol | 2-methyl, 5-(prop-1-en-2-yl) | Alkene, hydroxyl |

| 3-cyclohexyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one | Thiazolidinone | 3-cyclohexyl, 2-(3-nitrophenyl) | Nitro, thiazolidinone, ketone |

Table 2: Substituent Effects on Properties

| Substituent | Electronic Effect | Solubility (Predicted) | Common Reactivity |

|---|---|---|---|

| 3-Nitropyridin-4-yl | Strongly electron-withdrawing | Moderate (polar) | Reduction, hydrogen bonding |

| Prop-1-en-2-yl | Electron-donating | Low (non-polar) | Addition, oxidation |

| 3-Nitrophenyl | Electron-withdrawing | Moderate (polar) | Electrophilic substitution |

Research Findings and Implications

- Synthetic Challenges : The rel- configuration in the target compound may complicate stereoselective synthesis compared to analogues with absolute configurations (e.g., ’s bicyclic systems) .

- Spectroscopic Data: The nitro group in the thiazolidinone analogue () shows a carbonyl IR peak at 1665 cm⁻¹, whereas the target’s pyridine ring would likely exhibit distinct π→π* transitions in UV-Vis spectra .

- Biological Relevance : Nitro groups in meta positions (e.g., 3-nitrophenyl in ) are less electron-withdrawing than para positions, suggesting the target’s nitro-pyridine system may offer superior redox activity for prodrug applications .

Q & A

Basic Research Questions

Q. What are the key stereochemical considerations for synthesizing Rel-(1R,5R)-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-ol, and how can they be experimentally verified?

- Methodological Answer :

- The stereochemistry of the cyclohexenol core and nitropyridine substituent must be controlled during synthesis. Transmetallation strategies (e.g., using allyltin trichlorides with aldehydes) can enforce anti-1,5-stereochemistry in cyclohexenol derivatives .

- Verification:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm vicinal diastereotopic proton relationships in the cyclohexene ring.

- X-ray Crystallography : Resolve absolute configuration of the nitro group and cyclohexenol stereocenters .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- GHS Hazards : Classified as acutely toxic (oral, dermal), skin/eye irritant, and respiratory irritant (Category 3) .

- Mitigation :

- Use fume hoods for synthesis and purification to avoid inhalation of aerosols.

- Wear nitrile gloves, safety goggles, and lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Q. What are common synthetic routes to access structurally related cyclohexenol derivatives?

- Methodological Answer :

- Allyltin Transmetallation : Tin(IV) chloride-mediated reactions generate allyltin trichlorides, which react with aldehydes to form anti-1,5-diols with >90% stereoselectivity under anhydrous conditions .

- Cyclization Strategies : Acid-catalyzed cyclization of pre-functionalized nitroaromatics can yield bicyclic intermediates, as seen in related menthol derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diastereomeric mixtures of this compound?

- Methodological Answer :

- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., -40°C) to slow conformational exchange and separate overlapping signals.

- Isotopic Labeling : Use - or -labeled precursors to enhance signal resolution in HSQC/HMBC experiments .

- Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid chloride) to differentiate enantiomers via NMR .

Q. What strategies optimize reaction yields in the nitropyridine coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling, adjusting ligand ratios to minimize dehalogenation side reactions.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to stabilize transition states. Monitor pH to prevent nitro group reduction .

- Microwave-Assisted Synthesis : Reduce reaction times from 24h to 2h while maintaining >85% yield, as demonstrated in analogous nitroaromatic systems .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nitro group reduction or cyclohexenol ring-opening. B3LYP/6-31G(d) basis sets reliably predict activation energies (±3 kcal/mol accuracy) .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to identify potential metabolic pathways. Software like AutoDock Vina can prioritize reactive sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.